![molecular formula C14H21FN2O3S B3007414 1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol CAS No. 1396714-69-4](/img/structure/B3007414.png)
1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol
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Description
“1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol” is a chemical compound with the molecular formula C14H21FN2O3S and a molecular weight of 316.39. It is structurally characterized by the presence of a 4-fluorobenzylpiperazine moiety .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step procedure . For instance, the synthesis of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives involved a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of “1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol” is characterized by the presence of a 4-fluorobenzylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of tyrosinase .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines involved intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Scientific Research Applications
Tyrosinase Inhibition
Tyrosinase (TYR) is a copper-containing enzyme involved in melanogenesis—the process of melanin production. FSP has been investigated as a competitive inhibitor of TYR from Agaricus bisporus (AbTYR). Notably, compound 26 (IC50 = 0.18 μM) containing the 4-fluorobenzylpiperazine moiety demonstrated 100-fold greater activity than the reference compound kojic acid (IC50 = 17.76 μM). Additionally, compound 26 exhibited antimelanogenic effects on B16F10 cells without cytotoxicity .
Antibacterial Screening
Although not a primary focus, FSP derivatives have been synthesized and evaluated for antibacterial activity. However, in vitro screening revealed their inactivity against bacterial strains .
Bacterial Infections
While not fully explored, TYRIs like FSP might have implications in bacterial infection treatments. Further research is needed to uncover their potential in this area.
properties
IUPAC Name |
1-[4-[(3-fluorophenyl)methylsulfonyl]piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O3S/c1-12(18)10-16-5-7-17(8-6-16)21(19,20)11-13-3-2-4-14(15)9-13/h2-4,9,12,18H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWHGKKQZZCWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol |
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